3-Acetyl-8-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-12-9(8(2)13)6-11-10(7)12/h3-6H,1-2H3 |
InChI Key |
HKBYRTFMKOHVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halo ketones. This reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then acetylated at the 3-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Acetyl-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Acetyl-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Position 3 Modifications
- 3-Nitroimidazo[1,2-a]pyridines (e.g., 3-Nitro-8-methyl derivatives):
- 3-Carboxylate Esters (e.g., Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate):
Position 8 Modifications
- Example: 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (Molecular Formula: C₁₄H₁₁N₃O₂) shows substituent-dependent bioactivity .
- 8-Chloroimidazo[1,2-a]pyridines :
Physicochemical Properties
Key Findings and Implications
Substituent Position Matters : Activity and solubility depend on substituent location. For example, 3-nitro groups confer antiparasitic activity, while 8-methyl enhances lipophilicity.
Acetyl’s Unique Profile : The acetyl group at position 3 may balance solubility and stability, though biological data are needed.
Synthetic Flexibility : Modular synthesis allows diverse substitution, enabling optimization for target applications .
Biological Activity
3-Acetyl-8-methylimidazo[1,2-a]pyridine (3-Ac-8-MeIm) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
3-Ac-8-MeIm has a molecular formula of C${10}$H${10}$N$_{2}$O and features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The compound is characterized by an acetyl group at the 3-position and a methyl group at the 8-position. This unique substitution pattern significantly influences its biological activity and reactivity.
Antimicrobial Activity
Research indicates that 3-Ac-8-MeIm exhibits notable antimicrobial properties . It has been studied against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for 3-Ac-8-MeIm have been reported to range from 1 to 16 µg/mL against several pathogens.
Comparative Antimicrobial Activity Table
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 8 | |
| Klebsiella pneumoniae | 16 | |
| Pseudomonas aeruginosa | 4 |
The compound's mechanism of action may involve the inhibition of enzymes critical for bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In addition to its antimicrobial effects, 3-Ac-8-MeIm has shown promising anticancer properties . Studies have indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
The anticancer activity is believed to be mediated through:
- Caspase Activation : Induction of apoptosis via caspase-3 activation leading to DNA fragmentation.
- Mitochondrial Pathway : Modulation of mitochondrial membrane permeability, resulting in cytochrome c release and subsequent activation of apoptotic pathways .
Case Study: Anticancer Efficacy
A study evaluated the effects of 3-Ac-8-MeIm on human leukemia cells (K562). The results demonstrated:
- IC$_{50}$ Value : Approximately 10 µM.
- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis showing increased annexin V staining.
Structure-Activity Relationship (SAR)
The biological activity of 3-Ac-8-MeIm can be influenced by structural modifications. Comparative studies with structurally similar compounds reveal insights into SAR:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Acetyl-6-methylimidazo[1,2-a]pyridine | Acetyl at 3-position; methyl at 6-position | Moderate antibacterial |
| 6-Methyl-2-phenylimidazo[1,2-a]pyridine | Phenyl group at 2-position | Enhanced anticancer |
| 3-Bromo-2-methylimidazo[1,2-a]pyridine | Bromine substituent at 3-position | Potent against MRSA |
These variations demonstrate how specific substitutions can enhance or diminish the biological activity of imidazo[1,2-a]pyridines.
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- 3-Acetyl group : Enhances hydrogen bonding with target proteins (e.g., kinases) but may reduce solubility. Replacement with carboxylic acids improves hydrophilicity but lowers membrane permeability .
- 8-Methyl group : Increases steric bulk, potentially improving selectivity for hydrophobic binding pockets. Substitution with halogens (e.g., Cl) boosts electrophilicity and antibacterial potency .
What analytical techniques are critical for characterizing this compound?
Q. Methodological Characterization
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl proton at δ 2.6–3.0 ppm) and ring connectivity .
- HRMS : Validates molecular formula (e.g., C₁₀H₁₁N₂O⁺ requires m/z 175.0866) .
- X-ray crystallography : Resolves steric effects of the 8-methyl group on crystal packing .
How should researchers address contradictions in reported biological data for imidazo[1,2-a]pyridine derivatives?
Data Contradiction Analysis
Discrepancies in activity profiles (e.g., conflicting IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Substituent positional isomers : Regioisomers (e.g., 6-chloro vs. 8-chloro) exhibit distinct binding modes; confirm structures via 2D NMR .
- Solubility artifacts : Use DMSO controls to rule out solvent interference in cell-based assays .
What computational strategies predict the pharmacokinetic properties of this compound?
Q. Advanced ADME Modeling
- Lipophilicity (LogP) : Predicted via ChemAxon or Schrodinger Suite; target LogP <3 for optimal bioavailability .
- CYP450 inhibition : Molecular docking with AutoDock Vina identifies potential drug-drug interactions .
- Plasma protein binding : QSAR models using MOE correlate acetyl/methyl groups with albumin affinity .
How can imidazo[1,2-a]pyridine libraries be designed for high-throughput screening (HTS)?
Q. Methodological Library Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

